8-[(4-Benzylpiperazin-1-yl)methyl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione
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Overview
Description
8-[(4-Benzylpiperazin-1-yl)methyl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione is a synthetic compound that belongs to the purine class of molecules. This compound is characterized by its complex structure, which includes a benzylpiperazine moiety and a methoxyethyl group attached to a purine core. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(4-Benzylpiperazin-1-yl)methyl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Introduction of the Benzylpiperazine Moiety: The benzylpiperazine group is introduced via nucleophilic substitution reactions, where a suitable leaving group on the purine core is replaced by the benzylpiperazine.
Attachment of the Methoxyethyl Group: The methoxyethyl group is typically introduced through alkylation reactions using methoxyethyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
8-[(4-Benzylpiperazin-1-yl)methyl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the purine core or the benzylpiperazine moiety are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
8-[(4-Benzylpiperazin-1-yl)methyl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a ligand for biological receptors, which may influence cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter systems.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 8-[(4-Benzylpiperazin-1-yl)methyl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The purine core may also play a role in binding to nucleotide-binding sites, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 8-[(4-Methylpiperazin-1-yl)methyl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione
- 8-[(4-Phenylpiperazin-1-yl)methyl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione
- 8-[(4-Benzylpiperazin-1-yl)methyl]-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione
Uniqueness
8-[(4-Benzylpiperazin-1-yl)methyl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the benzylpiperazine moiety, in particular, differentiates it from other similar compounds and may enhance its binding affinity to certain biological targets.
Properties
IUPAC Name |
8-[(4-benzylpiperazin-1-yl)methyl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O3/c1-24-19-18(20(28)23-21(24)29)27(12-13-30-2)17(22-19)15-26-10-8-25(9-11-26)14-16-6-4-3-5-7-16/h3-7H,8-15H2,1-2H3,(H,23,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPSDBBRNGNJEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)CN3CCN(CC3)CC4=CC=CC=C4)CCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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